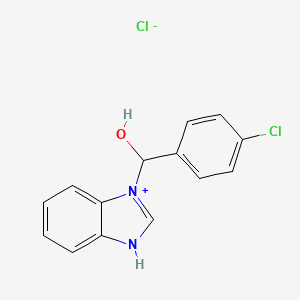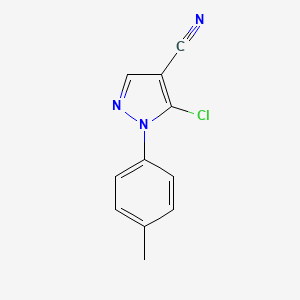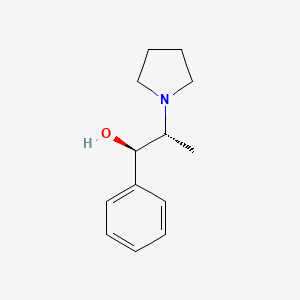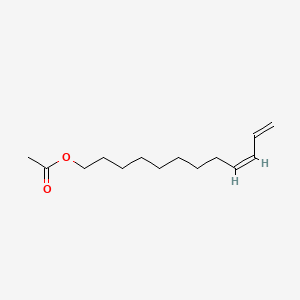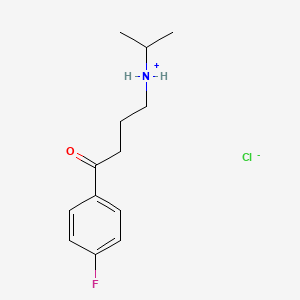![molecular formula C12H26O4 B13760931 Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- CAS No. 68966-71-2](/img/structure/B13760931.png)
Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is a chemical compound with the molecular formula C9H20O4. It is known for its unique structure, which includes two ethanol groups connected by a 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge through oxygen atoms. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
化学反应分析
Types of Reactions
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
科学研究应用
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: It is investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
Ethanol, 2,2’-[(1-methylethyl)imino]bis-: This compound has a similar structure but includes an imino group instead of the ether linkage.
1-isopropyl-2,2-dimethyltrimethylene diisobutyrate: Another compound with a similar backbone but different functional groups.
Uniqueness
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is unique due to its specific ether linkage and the presence of the 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge. This structure imparts distinct chemical properties, making it valuable in various applications .
属性
CAS 编号 |
68966-71-2 |
|---|---|
分子式 |
C12H26O4 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol |
InChI |
InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3 |
InChI 键 |
GPKLLERXYXMLED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)(C)COCCO)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


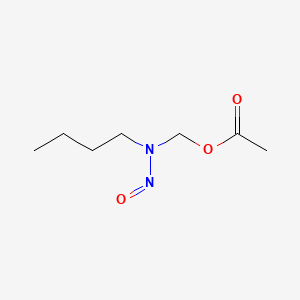
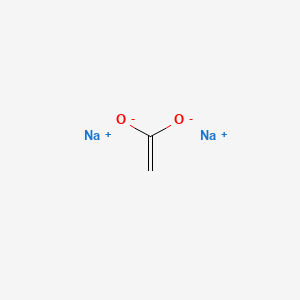
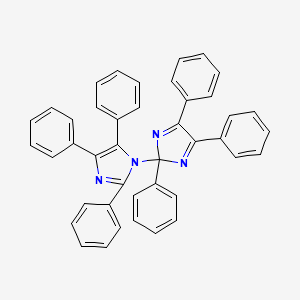
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
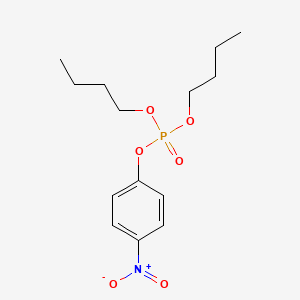
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
